molecular formula C24H20ClNO4 B1365650 3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 250740-51-3

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B1365650
CAS No.: 250740-51-3
M. Wt: 421.9 g/mol
InChI Key: CQPNKLNINBUUOM-UHFFFAOYSA-N
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Description

3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is a useful research compound. Its molecular formula is C24H20ClNO4 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methodologies

Researchers have developed convenient synthesis methods for compounds related to "3-(4-Chloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid", emphasizing the importance of these compounds in chemical synthesis. For instance, a method was reported for synthesizing 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing high yield from 3‐bromopyruvic acid, highlighting the compound's role in facilitating synthetic pathways (K. Le & R. Goodnow, 2004).

Material Science Applications

In the field of material science, the derivatization of fluorenylmethoxycarbonyl amino acids has been explored for enhancing the properties of materials. A notable example is the development of fluorescent dyes containing the fluorene backbone, which exhibits bright fluorescence in solution and potential applications in sensing and imaging due to their photo-physical properties (Anna Wrona-Piotrowicz, A. Makal, & J. Zakrzewski, 2022).

Biochemical Research

In biochemical research, compounds related to "this compound" have been utilized as photocatalysts and in the synthesis of peptides. For instance, 3-Amino-fluorene-2,4-dicarbonitriles (AFDCs) were described as new photocatalysts for the decarboxylative arylation of α-amino acids, demonstrating the compound's potential in facilitating bioorganic transformations under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Chemical Characterization and Utility

The chemical characterization and utility of fluorenylmethoxycarbonyl-protected amino acids have been extensively studied, with applications ranging from the development of novel hydrogelators to biomaterials. A comprehensive summary of noncovalent interactions in crystal structures of Fmoc-amino acids emphasized their importance in understanding the structural and supramolecular features critical for designing effective biomaterials (J. Bojarska et al., 2020).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPNKLNINBUUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402066
Record name 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250740-51-3
Record name 3-(4-CHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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